![molecular formula C10H9ClFNO B2855375 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1517438-45-7](/img/structure/B2855375.png)
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Description
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been shown to have potential therapeutic applications in various cancers, including breast cancer, glioblastoma, and neuroblastoma.
Scientific Research Applications
Alkaloid Synthesis
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
Cancer Treatment
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Applications
Indole derivatives have also shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been found to have antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .
properties
IUPAC Name |
6-chloro-7-fluoro-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-10(2)5-3-4-6(11)7(12)8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZKCCEDZYXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=C(C=C2)Cl)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one |
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